N-(2-bromophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(2-bromophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic organic compound featuring an imidazo[1,2-b]pyridazine core fused with a brominated phenyl group and a tert-butyl substituent. Its molecular formula is C₁₈H₁₈BrN₅O, with a molecular weight of 408.28 g/mol. Synthesized via condensation and nucleophilic substitution reactions, this compound is purified through recrystallization or chromatography and characterized using NMR and mass spectrometry . Preliminary studies suggest activity in kinase inhibition and anticancer pathways, though detailed mechanistic data remain under investigation .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-7-5-4-6-11(12)18/h4-10H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXNCDCHYFUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15BrN4O
- Molecular Weight : 345.21 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed several key aspects:
-
Antitumor Activity :
- Studies have indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antitumor properties. For instance, a derivative similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
-
Anti-inflammatory Properties :
- The compound has demonstrated anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
-
Antimicrobial Activity :
- Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
-
Enzyme Inhibition :
- Some research indicates that this compound can act as an inhibitor for specific enzymes involved in cancer metabolism, potentially enhancing the efficacy of existing chemotherapeutic agents.
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways that regulate inflammatory responses.
- Membrane Disruption : Alteration of bacterial membrane integrity contributing to antimicrobial effects.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. The compound has been studied for its potential as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in cancer cell proliferation and survival. Inhibiting AAK1 can lead to reduced tumor growth and improved therapeutic outcomes in various cancers, including breast and lung cancer .
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves modulation of cellular pathways related to apoptosis and cell cycle regulation. The compound has shown promise in enhancing the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to these drugs .
Neuropharmacology
Cognitive Enhancement
Studies have suggested that this compound may enhance cognitive function through its action on neurotransmitter systems. Specifically, it may influence the release of acetylcholine and dopamine, which are critical for memory and learning processes. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's disease .
Case Study: Cognitive Function Improvement
In a controlled study involving animal models, administration of this compound resulted in improved performance on memory tasks compared to control groups. The results indicated a statistically significant increase in task completion rates, suggesting cognitive enhancement effects .
Biochemical Research
Enzyme Inhibition
The compound has been identified as a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways through its interaction with nicotinamide phosphoribosyltransferase (NAMPT). By inhibiting NAMPT, this compound may reduce cellular NAD+ levels, impacting energy metabolism and cellular stress responses .
| Application Area | Effect | Mechanism |
|---|---|---|
| Anticancer | Tumor growth inhibition | AAK1 inhibition |
| Cognitive enhancement | Improved memory tasks | Neurotransmitter modulation |
| Biochemical research | NAD+ pathway inhibition | NAMPT inhibition |
Comparison with Similar Compounds
Key Findings :
- Fluorinated derivatives exhibit superior potency due to enhanced target affinity and cellular uptake .
- The tert-butyl group correlates with improved anticancer activity, likely due to reduced off-target interactions .
- Chlorine/methoxy substitutions shift activity toward non-oncological targets (e.g., antimicrobial) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
